2,6-Difluoro-4-formylbenzonitrile

Vue d'ensemble

Description

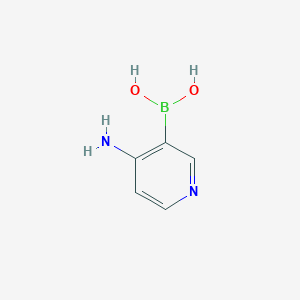

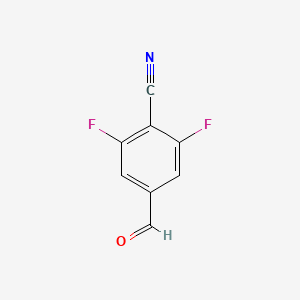

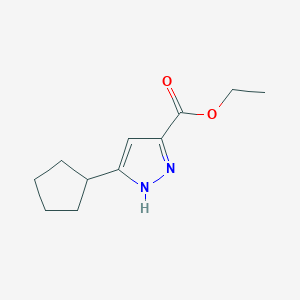

2,6-Difluoro-4-formylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The specific structure of this compound includes two fluorine atoms at the 2 and 6 positions and a formyl group at the 4 position on the benzene ring. This structure suggests potential reactivity due to the electron-withdrawing effects of both the nitrile and the fluorine atoms, which could influence its chemical behavior in various reactions.

Synthesis Analysis

The synthesis of related difluorobenzonitrile compounds has been explored in various studies. For instance, the synthesis of 2,6-difluorobenzonitrile has been achieved by reacting 2,6-dichlorobenzonitrile with potassium fluoride (KF) using sulfolane as a solvent. The reaction conditions were optimized to achieve a high yield of 90% and a purity of 98% . Although this study does not directly address 2,6-difluoro-4-formylbenzonitrile, the methodology could potentially be adapted for its synthesis by incorporating a formylating step.

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzonitrile has been analyzed using microwave spectroscopy, revealing rotational and centrifugal distortion constants. The analysis suggests that the benzene ring may be distorted when considering the bond lengths of the peripheral bonds . This information is relevant to the molecular structure analysis of 2,6-difluoro-4-formylbenzonitrile, as the presence of the formyl group could further influence the electronic distribution and geometry of the molecule.

Chemical Reactions Analysis

Nucleophilic substitution reactions involving 2,6-difluorobenzonitrile have been studied, leading to the formation of novel fluorine-containing nitrogen and sulfur compounds . This indicates that the difluorobenzonitrile core is reactive towards nucleophiles, which could be an important consideration in the chemical reactions analysis of 2,6-difluoro-4-formylbenzonitrile. The formyl group could potentially participate in or influence such reactions, given its own reactivity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,6-difluoro-4-formylbenzonitrile are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the crystal structure of a related compound, 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, has been determined, showing interactions such as aryl–perfluoroaryl stacking and C–H⋯F contacts . These findings suggest that 2,6-difluoro-4-formylbenzonitrile may also exhibit specific intermolecular interactions due to the presence of fluorine atoms, which could affect its crystalline packing and overall physical properties.

Applications De Recherche Scientifique

Polymer Synthesis

2,6-Difluoro-4-formylbenzonitrile has been utilized in the synthesis of polyethers. Kricheldorf et al. (2005) studied the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with 2,6-difluorobenzonitrile, producing soluble polyethers and multicyclic oligomers or polymers, depending on the stoichiometry and concentration of the reactants (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Molecular Analysis

The molecule has been analyzed using microwave spectroscopy. Sharma and Doraiswamy (1996) determined its rotational and centrifugal distortion constants, providing insights into the molecular structure of 2,6-difluorobenzonitrile (Sharma & Doraiswamy, 1996).

Chemical Reaction Studies

Guedira and Beugelmans (1992) explored the nucleophilic attack by enolate anions of ketones on 2,6-difluorobenzonitrile, revealing the influence of nucleophile structure and solvent on the reaction (Guedira & Beugelmans, 1992).

Synthesis of Organic Compounds

The compound has been used in the synthesis of various organic intermediates. Luo Sheng-tie (2005) demonstrated its role in producing 2,6-difluorobenzamide, a significant organic reaction intermediate, especially in pesticide synthesis (Luo Sheng-tie, 2005).

Development of Biochemical Assays

2,6-Difluoro-4-formylbenzonitrile has also found applications in biochemical assays. Ghosh et al. (2015) utilized a derivative of this compound in the development of a palladium (II) selective probe for detecting Pd2+ in human breast cancer cells (Ghosh et al., 2015).

Kinetic Studies

Ren Haoming (2011) conducted a study on the kinetics of 2,6-difluorobenzonitrile hydrolysis in high-temperature liquid water, providing important data for the green preparation of 2,6-difluorobenzamide and understanding the hydrolysis of nitriles in such environments (Ren Haoming, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

2,6-difluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOLCSUKMUVDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619817 | |

| Record name | 2,6-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-formylbenzonitrile | |

CAS RN |

433939-88-9 | |

| Record name | 2,6-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)